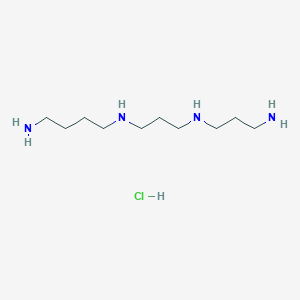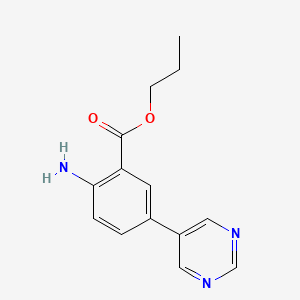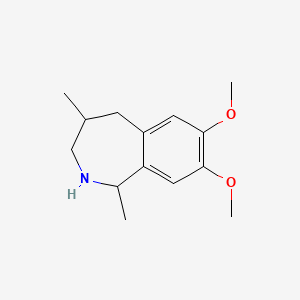
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride
Vue d'ensemble
Description
“N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride” is a useful research chemical for organic synthesis and other chemical processes . It is also known as the hydrochloride salt of spermine, a polyamine synthesized from ornithine . It is found in all eukaryotic cells and some bacteria .
Molecular Structure Analysis
The molecular weight of this compound is 238.8 . Its molecular formula is C10H26N4·x(HCl) . The IUPAC name is N’-[3-(3-aminopropylamino)propyl]butane-1,4-diaminehydrochloride .Physical And Chemical Properties Analysis
This compound has a complexity of 98.1 . It has 15 heavy atoms , 4 hydrogen bond acceptors , and 5 hydrogen bond donors . It has a topological polar surface area of 76.1Ų .Applications De Recherche Scientifique
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of scientific research applications. It is commonly used in biochemical and physiological studies to study the effects of various compounds on cells and tissues. It has also been used to study the effects of drugs on the body, as well as to study the effects of various environmental pollutants. Additionally, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various vitamins and minerals.
Mécanisme D'action
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride is an amphiphilic compound, meaning that it has both hydrophilic and lipophilic properties. This allows it to interact with both the cell membrane and the intracellular environment. This compound binds to cell membranes and can affect the permeability of the membrane, allowing it to interact with intracellular components. It can also interact with proteins and other molecules, affecting their structure and function.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to affect the permeability of cell membranes, allowing it to interact with intracellular components. It has also been shown to interact with proteins and other molecules, affecting their structure and function. Additionally, this compound has been shown to affect the metabolism of various compounds, including amino acids, carbohydrates, and fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water and other polar solvents. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, and it can be difficult to dissolve in some solvents. Additionally, it can be toxic in high concentrations, and it can cause irritation to the skin and eyes.
Orientations Futures
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of potential future applications in the fields of biochemistry and physiology. It could be used to study the effects of various compounds on cells and tissues, as well as to study the effects of drugs on the body. Additionally, it could be used to study the effects of various environmental pollutants, as well as to study the effects of hormones and vitamins and minerals on the body. Furthermore, this compound could be used to develop new drugs and treatments for various diseases and disorders.
Safety and Hazards
Propriétés
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGTYYAQBICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-40-1 | |
| Record name | 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)

![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)